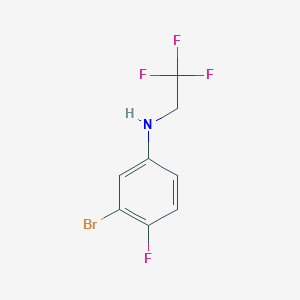

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

IUPAC Name |

3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOAOPILXLPMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aromatic Amine Core

A representative method for preparing fluorinated bromo anilines with trifluoromethyl substituents involves palladium-catalyzed amination of halogenated trifluoromethylbenzenes:

This approach allows selective amination at the aromatic ring bearing both bromine and fluorine substituents while preserving the trifluoromethyl group.

Alternative Synthetic Route via Stepwise Functional Group Transformations

Another documented approach for related trifluoromethyl bromo-fluoro anilines involves:

This sequence allows for selective functionalization and introduction of halogens and trifluoromethyl groups, adaptable to produce the desired 3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline upon appropriate modifications.

| Step No. | Transformation | Reagents & Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Pd-catalyzed amination (Buchwald-Hartwig) | 4-bromo-2-fluorobenzotrifluoride, tert-butyl carbamate, Pd catalyst, Cs2CO3, dioxane, 85 °C, N2 | 91 | Mild, selective amination |

| 2 | Boc deprotection | HCl in MeOH (4 M), 28 °C, 16 h | 95 | Clean removal of protecting group |

| 3 | N-alkylation | 2,2,2-trifluoroethyl halide, base (K2CO3), solvent (MeCN), reflux | Not explicitly reported | Standard alkylation method |

| 4 | Alternative multistep route | Acetylation, nitration, deacetylation, deamination, reduction | 43 overall (multi-step) | Suitable for scale-up, industrial application |

- The palladium-catalyzed amination route offers a high-yield, mild, and selective method to introduce the aniline functionality on a heavily substituted aromatic ring containing bromine, fluorine, and trifluoromethyl groups.

- The use of tert-butyl carbamate as an amine source allows for easy protection and subsequent deprotection, improving product stability during synthesis.

- N-alkylation with 2,2,2-trifluoroethyl halides is a conventional approach to introduce trifluoroethyl groups on aniline nitrogens, enhancing the compound’s lipophilicity and metabolic stability.

- Alternative classical aromatic substitution and functional group transformations provide a robust industrial route, though with lower overall yields and more steps.

- The choice of synthetic route depends on scale, availability of catalysts, and desired purity.

The preparation of this compound is achievable through advanced palladium-catalyzed amination of 4-bromo-2-fluorobenzotrifluoride followed by N-alkylation with 2,2,2-trifluoroethyl halides. This method offers high selectivity and yields under mild conditions. Alternative multi-step classical synthetic sequences involving acetylation, nitration, and reduction steps also exist but are more complex and less efficient. The combination of these methods provides a comprehensive toolkit for synthesizing this compound for pharmaceutical and fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse synthetic pathways, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles to form new compounds. |

| Coupling Reactions | Often used in palladium-catalyzed reactions to create complex organic molecules. |

Biological Research

Research has indicated potential biological activities associated with this compound. The trifluoroethyl group enhances lipophilicity, which may improve interactions with biological membranes.

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus.

| Compound | MIC against S. aureus (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Moderate |

| 3-Amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide | 4 | High |

Medicinal Chemistry

The compound is being explored for its potential use in drug development due to its structural features that may enhance binding affinity with biological targets. The electron-withdrawing nature of the fluorine atoms can modify metabolic pathways and pharmacokinetics.

Case Studies

-

Fluorinated Anilines in Drug Discovery : A study demonstrated that fluorinated anilines showed improved potency against various cancer cell lines compared to their non-fluorinated counterparts. The presence of the trifluoroethyl group was linked to enhanced cytotoxicity.

- Findings : Fluorinated derivatives exhibited significant effects on cell viability in multiple cancer models.

- Antimicrobial Research : Another investigation into the antimicrobial properties of similar compounds revealed that those containing trifluoroethyl groups had lower minimum inhibitory concentrations (MICs), indicating higher efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and

Biological Activity

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound notable for its unique structural features and potential biological activities. The presence of bromine and fluorine atoms, along with a trifluoroethyl group, enhances its lipophilicity and influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The molecular formula of this compound can be represented as CHBrFN. The structural characteristics include:

- Bromine atom at the 3-position

- Fluorine atom at the 4-position

- Trifluoroethyl group attached to the nitrogen

These structural components contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Lipophilicity Enhancement : The trifluoroethyl group increases the compound's lipophilicity, facilitating penetration through cell membranes and enhancing interaction with hydrophobic sites in proteins.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance binding affinity to specific receptors or enzymes .

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to form derivatives that may exhibit different biological activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that fluorinated anilines can enhance potency against cancer cell lines by modulating key signaling pathways . The unique trifluoroethyl substituent may improve selectivity towards cancer cells while minimizing effects on normal cells.

- Histone Deacetylase Inhibition : Fluorinated compounds similar to this aniline have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The introduction of fluorine has been correlated with increased potency against HDACs .

- Neuropharmacological Effects : Compounds with similar structures have shown potential in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies

- Inhibition of HDACs : A study compared various fluorinated compounds' efficacy against human HDACs. Compounds with trifluoromethyl groups exhibited improved inhibitory effects compared to their non-fluorinated counterparts. This suggests that this compound could be a promising candidate for further development as an HDAC inhibitor .

- Anticancer Selectivity : Research on fluorinated anilines demonstrated selective toxicity towards colon cancer cells while sparing normal intestinal epithelial cells. This selectivity is critical for developing targeted therapies with fewer side effects .

Comparative Analysis

The following table summarizes the biological activities and properties of structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticancer, HDAC inhibition | Bromine and fluorine substituents enhance potency |

| 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline | Anticancer | Similar structure with chlorine substitution |

| 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline | Anti-inflammatory | Explored for therapeutic properties |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline with key analogues:

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be optimized?

Answer:

A plausible synthetic route involves bromination and subsequent alkylation. For bromination, 4-fluoro-N-(2,2,2-trifluoroethyl)aniline (precursor) can be treated with a brominating agent like -bromosuccinimide (NBS) under radical or electrophilic conditions. Evidence from analogous compounds suggests using controlled temperatures (20–25°C) and solvents like ethyl acetate to minimize side reactions . Optimization may require adjusting stoichiometry (e.g., 0.5–1.0 eq. of brominating agent) and reaction time (1–3 hours). Post-reaction purification via column chromatography or recrystallization (using hexane/ethyl acetate) is critical for high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- /-NMR : Fluorine signals near -70 to -80 ppm (CF) and aromatic protons (6.5–7.5 ppm) with splitting patterns reflecting substituent positions. Bromine’s inductive effect deshields adjacent protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with isotopic patterns characteristic of bromine () .

- X-ray Crystallography : Resolves regiochemistry and validates substituent orientation, particularly for crystallizable intermediates .

Advanced: How does the trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The electron-withdrawing trifluoroethyl group reduces electron density on the aromatic ring, potentially slowing oxidative addition in palladium-catalyzed couplings. However, bromine’s leaving-group ability remains viable. Researchers should optimize catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) in polar aprotic solvents (DMF, THF) at elevated temperatures (80–100°C). Monitor for competing side reactions, such as defluorination or CF-group instability under basic conditions .

Advanced: What strategies can assess this compound’s potential bioactivity, particularly in pesticidal or pharmaceutical contexts?

Answer:

- In Vitro Assays : Screen against target enzymes (e.g., acetylcholinesterase for pesticidal activity) using fluorogenic substrates. The trifluoroethyl group may enhance membrane permeability, as seen in structurally related acaricidal compounds .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-fluoro-4-methyl derivatives) to isolate the impact of bromine and trifluoroethyl groups on potency .

- Metabolic Stability Studies : Use liver microsomes to evaluate susceptibility to oxidative metabolism, leveraging fluorine’s resistance to CYP450 enzymes .

Data Contradictions: How should researchers address discrepancies in reported yields or purity across synthetic protocols?

Answer:

Contradictions often arise from differences in bromination efficiency or purification methods. For example, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) vs. NBS may yield varying regioselectivity . Validate protocols via controlled replicates, and employ orthogonal characterization (e.g., HPLC purity checks). Purity thresholds (>95%) are critical for biological studies to exclude confounding effects from impurities .

Safety and Handling: What precautions are necessary due to the compound’s halogenated and fluorinated substituents?

Answer:

- Toxicity : Brominated anilines are potential skin irritants; use PPE (gloves, goggles) and work in fume hoods .

- Environmental Hazard : Fluorinated byproducts may persist in ecosystems. Follow EPA guidelines for disposal (e.g., incineration with scrubbers) .

- Storage : Store at -20°C under inert gas (N) to prevent degradation. Avoid light exposure due to possible aryl bromide photolysis .

Computational Modeling: How can molecular docking predict interactions between this compound and biological targets?

Answer:

- Docking Software (AutoDock Vina, Schrödinger) : Model the compound’s binding to target proteins (e.g., insect GABA receptors). The CF group’s hydrophobicity may favor van der Waals interactions in nonpolar pockets .

- DFT Calculations : Analyze electrostatic potential surfaces to predict sites of nucleophilic attack or hydrogen bonding .

Physicochemical Properties: How do bromine and fluorine substituents affect solubility and stability?

Answer:

- Solubility : Bromine increases molecular weight, reducing aqueous solubility. Fluorine enhances lipid solubility (logP ~2.5–3.0), favoring organic solvents (DMSO, ethanol) .

- Stability : The compound is susceptible to hydrolysis under acidic/basic conditions. Stabilize with pH-neutral buffers and avoid prolonged heating above 60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.